3-Chloro-1-(3H-imidazol-4-yl)-propan-1-one
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-chloro-1-(1H-imidazol-5-yl)propan-1-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7ClN2O/c7-2-1-6(10)5-3-8-4-9-5/h3-4H,1-2H2,(H,8,9) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QSVXLTGJSDKAHG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(NC=N1)C(=O)CCCl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7ClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
158.58 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Synthetic Methodologies for 3 Chloro 1 3h Imidazol 4 Yl Propan 1 One and Analogues
Strategies for Carbonyl-Containing Imidazole (B134444) Construction
The construction of imidazole rings bearing a ketone moiety, such as in 3-Chloro-1-(3H-imidazol-4-yl)-propan-1-one, requires precise control over reactive functional groups. Synthetic chemists have developed methods that either introduce the necessary halogen atom onto a pre-existing ketone or build the imidazole ring around a functionalized ketone fragment.
Direct Halogenation of Ketone Precursors
A primary strategy involves the synthesis of α-haloketones, which are crucial intermediates for building a wide range of N-heterocycles. nih.gov These methods focus on the selective halogenation at the α-position to the carbonyl group, creating the necessary electrophilic site for subsequent imidazole ring formation or other modifications.
Protecting the ketone functionality as an acetal (B89532) is a valuable strategy to prevent unwanted side reactions during the α-chlorination step or subsequent synthetic transformations. A safe and efficient one-pot method allows for the direct conversion of various ketones into their corresponding α-chloroketone acetals. organic-chemistry.org This process utilizes iodobenzene (B50100) dichloride (PhICl₂) in ethylene (B1197577) glycol, offering a safer alternative to using toxic chlorine gas. organic-chemistry.org The reaction proceeds at room temperature in the presence of 4 Å molecular sieves, which remove water and help drive the reaction to completion. organic-chemistry.org This method demonstrates high yields for a range of aliphatic, aromatic, and cyclic ketones. organic-chemistry.org
Table 1: Synthesis of α-Chloroketone Acetals using Iodobenzene Dichloride
| Starting Ketone | Reaction Time (h) | Yield (%) |
|---|---|---|
| Cyclohexanone | 0.5 | 96 |
| Cyclopentanone | 0.5 | 96 |
| Acetophenone | 2.5 | 92 |
| Propiophenone | 3.0 | 90 |
| Butyrophenone | 3.5 | 89 |
Data sourced from Yu, J., & Zhang, C. (2009), Synthesis. organic-chemistry.org
The direct halogenation of the α-carbon of a ketone is a fundamental transformation in organic synthesis. nih.govwikipedia.org This reaction typically proceeds through an enol or enolate intermediate. wikipedia.org In acidic conditions, the ketone is protonated, facilitating the formation of the nucleophilic enol, which then attacks the electrophilic halogen. nih.govyoutube.com Successive halogenations are generally slower under acidic conditions because the electron-withdrawing halogen atom decreases the basicity of the carbonyl oxygen, making subsequent protonation less favorable. wikipedia.org
A variety of reagents and conditions have been developed for this purpose. For instance, α-bromination of aryl ketones can be achieved using bromine (Br₂) in glacial acetic acid under microwave irradiation. nih.gov For iodination, effective methods include using iodine (I₂) with an oxidizing agent like 30% aqueous hydrogen peroxide (H₂O₂) or in the presence of copper oxide (CuO) in methanol, a protocol noted for its use of inexpensive reagents and excellent yields. nih.gov
Table 2: Comparison of α-Iodination Methods for Aryl Ketones
| Aryl Ketone | Reagent System | Conditions | Yield (%) |
|---|---|---|---|
| Acetophenone | I₂ / H₂O₂ | Methanol, rt | 92 |
| 4-Methylacetophenone | I₂ / CuO | Methanol, reflux | 99 |
| 4-Methoxyacetophenone | I₂ / CuO | Methanol, reflux | 95 |
| 4-Chloroacetophenone | I₂ / CuO | Methanol, reflux | 89 |
| 4-Nitroacetophenone | I₂ / CuO | Methanol, reflux | 53 |
Data sourced from various studies compiled in a review by Gaggini, F., et al. (2021). nih.gov
A highly efficient route to α-chloro ketones involves the acylation of organometallic reagents such as Grignard or organolithium reagents. scilit.comorganic-chemistry.org A significant challenge in using highly reactive acylating agents like acid halides is the secondary reaction where the organometallic reagent adds to the newly formed ketone, producing a tertiary alcohol. organicchemistrydata.orgyoutube.com This can be circumvented by using N-methoxy-N-methylamides, often called Weinreb amides. organicchemistrydata.org A similar strategy employs N-methoxy-N-methylchloroacetamide to acylate organometallic reagents, yielding α-chloro ketones in a simple, high-yielding process. scilit.com The reaction proceeds via a stable tetrahedral intermediate that does not collapse to the ketone until aqueous workup, thus preventing over-addition. organicchemistrydata.org
Table 3: Synthesis of α-Chloro Ketones via Acylation of Organometallic Reagents
| Organometallic Reagent | Product | Yield (%) |
|---|---|---|
| Phenylmagnesium bromide | 2-Chloro-1-phenylethanone | 95 |
| 4-Methylphenylmagnesium bromide | 2-Chloro-1-(p-tolyl)ethanone | 93 |
| 4-Methoxyphenylmagnesium bromide | 2-Chloro-1-(4-methoxyphenyl)ethanone | 90 |
| 2-Thienyllithium | 2-Chloro-1-(thiophen-2-yl)ethanone | 88 |
Data sourced from Tillyer, R., & Frey, L. F., et al. (2001). scilit.com
Imidazole Ring Formation Integrated with Ketone Moieties
These methods focus on constructing the imidazole heterocycle itself, incorporating the required carbonyl functionality during the ring-forming process.
The Debus-Radziszewski synthesis is a classic multi-component reaction that forms an imidazole ring from a 1,2-dicarbonyl compound, an aldehyde, and ammonia (B1221849). wikipedia.orgslideshare.net While historically significant, the original protocol can suffer from poor yields and side reactions. ijprajournal.com
Modern adaptations have significantly improved the utility and scope of this reaction for creating complex imidazoles. organic-chemistry.orgnih.gov A particularly effective one-pot, modular approach allows for the synthesis of 2,4(5)-disubstituted imidazoles directly from simple ketones and aldehydes. nih.gov In this protocol, the ketone is first oxidized in situ to a 1,2-dicarbonyl intermediate using a catalytic amount of hydrobromic acid (HBr) in dimethyl sulfoxide (B87167) (DMSO). This intermediate is then condensed with an aldehyde and ammonium (B1175870) acetate (B1210297) to form the imidazole ring without the need for isolation. nih.gov This methodology provides a direct route to imidazole analogues containing a ketone precursor moiety.
Table 4: Synthesis of Disubstituted Imidazoles via One-Pot Ketone Oxidation-Condensation
| Ketone Precursor | Aldehyde | Product | Yield (%) |
|---|---|---|---|
| Acetophenone | p-Tolualdehyde | 2-(p-Tolyl)-4-phenyl-1H-imidazole | 69 |
| Acetophenone | Benzaldehyde | 2,4-Diphenyl-1H-imidazole | 65 |
| 4'-Bromoacetophenone | p-Tolualdehyde | 4-(4-Bromophenyl)-2-(p-tolyl)-1H-imidazole | 75 |
| Propiophenone | p-Tolualdehyde | 5-Methyl-2-(p-tolyl)-4-phenyl-1H-imidazole | 85 |
Data sourced from de Toledo, I., & Pilli, R. A., et al. (2019). nih.gov
Metal-Catalyzed Cyclization Approaches from Ketones
The construction of the imidazole ring from ketone-based precursors can be efficiently achieved through various metal-catalyzed reactions. These methods offer advantages in terms of yield, regioselectivity, and functional group tolerance. Catalysts based on copper, palladium, iron, and rhodium have been prominently featured in the literature for facilitating the necessary C-N and C-C bond formations.
One prominent strategy involves the copper-catalyzed [3 + 2] cycloaddition. In this approach, reagents such as enones can react with an amine source and an oxidant to form the imidazole ring. For instance, a simple route for synthesizing multisubstituted imidazoles has been described using a copper catalyst with oxygen as the oxidant, avoiding the need for more expensive or toxic reagents. organic-chemistry.org Similarly, iron catalysts have been employed to promote the reaction between enones and amidoximes, yielding imidazoles with a ketone moiety at the C-4 position. google.com
Palladium catalysis offers another powerful tool, particularly through amino-Heck-type cyclizations. The synthesis of trisubstituted imidazoles has been reported from O-pentafluorobenzoylamidoximes, which can be derived from ketones. This process is thought to proceed via the oxidative addition of Pd(0) to the N−O bond, followed by olefin insertion and isomerization to furnish the aromatic imidazole ring. researchgate.net
Recent research has also explored a one-pot synthesis initiated by a copper salt, using ammonium carbonate as the nitrogen source, to form diverse aryl imidazole derivatives directly from ketones. This reaction proceeds through α-amination and oxidative C-C bond cleavage, demonstrating the versatility of metal catalysis in complex transformations. researchgate.net
| Catalyst System | Reactant Types | Key Transformation | Reference |
|---|---|---|---|
| Copper Catalyst / O₂ | Enones, Amines | [3 + 2] Cycloaddition | organic-chemistry.org |
| Iron Catalyst / Iodine | Enones, Amidoximes | [3 + 2] Addition | google.com |
| Palladium(0) | O-Pentafluorobenzoylamidoximes | Amino-Heck Cyclization | researchgate.net |
| Rhodium(II) | 1-Sulfonyl Triazoles, Nitriles | Reaction via Rhodium Iminocarbenoids | libretexts.org |
| Copper Salt / (NH₄)₂CO₃ | Aryl Ketones | α-Amination / Oxidative C-C Cleavage | researchgate.net |
Ammonia and Amine Condensation Reactions for Imidazole Rings
The condensation of ammonia or primary amines with dicarbonyl compounds and aldehydes is a foundational strategy for imidazole synthesis, most notably represented by the Debus-Radziszewski synthesis. researchgate.net This multicomponent reaction involves the condensation of a 1,2-dicarbonyl compound (such as glyoxal), an aldehyde, and ammonia or an amine to form the imidazole ring. researchgate.netacs.org The dicarbonyl component can be generated in situ from the corresponding α-hydroxy, α-halo, or α-amino ketone. libretexts.org
The reaction mechanism is generally understood to occur in two main stages. First, the dicarbonyl compound condenses with two equivalents of ammonia to form a diimine intermediate. This diimine then condenses with an aldehyde, followed by cyclization and oxidation (dehydrogenation) to yield the final imidazole product. researchgate.netlibretexts.org Formamide is often used as a convenient source of ammonia. acs.orgwikipedia.org
Modifications to this classic method allow for the synthesis of N-substituted imidazoles by replacing one equivalent of ammonia with a primary amine. researchgate.net This approach is highly versatile and has been applied to the synthesis of a wide array of substituted imidazoles, including ionic liquids. researchgate.net Metal-free conditions have also been developed; for example, sonicating a mixture of an aldehyde, a 1,2-diketone, and an amine donor (like ammonium acetate) in the presence of an ionic liquid can afford trisubstituted imidazoles in excellent yields. google.com
Cyclization of α-Acylaminoketones
The cyclization of α-acylaminoketones provides a direct and reliable route to 1,2,4-trisubstituted imidazoles. In this method, the α-acylaminoketone serves as a 1,4-dicarbonyl equivalent. The reaction is typically carried out by heating the α-acylaminoketone with ammonium acetate in acetic acid. acs.org
This synthetic pathway is particularly amenable to solid-phase synthesis, allowing for the generation of combinatorial libraries of imidazole derivatives. acs.org In a typical solid-phase approach, an amino acid is anchored to a resin, followed by N-alkylation with an α-bromoketone and subsequent acylation to form the resin-bound α-acylaminoketone. The cyclization to the imidazole is then performed on the resin before cleavage, ensuring high purity of the final product. acs.org This methodology allows for the introduction of three points of diversity into the imidazole scaffold. acs.org
The key step is the dehydrative cyclization, where ammonium acetate serves as the nitrogen source for the N-1 and N-3 positions of the imidazole ring. The reaction proceeds under elevated temperatures, typically around 100 °C, to drive the condensation and subsequent aromatization. acs.org
Regioselective Introduction of the β-Chloro-Substituent
Introducing a chlorine atom specifically at the β-position of the propanone side chain is a critical step in synthesizing the target compound. This requires a highly regioselective approach. A primary strategy to achieve this is through the conjugate addition (or 1,4-addition) of a chloride nucleophile to a suitable α,β-unsaturated ketone precursor, such as 1-(3H-imidazol-4-yl)-prop-2-en-1-one. libretexts.orgwikipedia.org
The electrophilicity of the β-carbon in α,β-unsaturated carbonyl systems is due to resonance with the carbonyl group, making it susceptible to nucleophilic attack. libretexts.orglibretexts.org While conjugate additions of carbon and heteroatom nucleophiles are common, the addition of halides can be more challenging. The reaction typically involves treating the α,β-unsaturated ketone with a source of nucleophilic chloride, such as HCl or a metal chloride, often in the presence of a catalyst to facilitate the addition.
Another emerging method involves the visible-light-mediated ring-opening of an aryl cyclopropane (B1198618) precursor. researchgate.net In this catalyst-free method, an aryl cyclopropane can be converted into a β-chloro ketone using oxygen, hydrochloric acid, and nitric acid. This process is believed to proceed via a light-driven radical chain reaction. researchgate.netresearchgate.net While this method is powerful for aryl ketones, its application to heterocyclic ketones would require further investigation.
Furthermore, β-chloro ketones can be synthesized from β-hydroxy ketones through stereoselective chlorination. For instance, the use of triphenylphosphine (B44618) (PPh₃) and N-chlorosuccinimide (NCS) can convert β-hydroxy ketones to β-chloro ketones, with the stereochemical outcome (inversion or retention) depending on the substrate's structure. rsc.org
| Method | Precursor | Key Reagents | Mechanism | Reference |
|---|---|---|---|---|
| Conjugate Addition | α,β-Unsaturated Ketone | HCl, Metal Halides | 1,4-Nucleophilic Addition | libretexts.orgwikipedia.org |
| Cyclopropane Ring Opening | Aryl Cyclopropane | Visible Light, O₂, HCl, HNO₃ | Radical Chain Reaction | researchgate.net |
| Substitution | β-Hydroxy Ketone | PPh₃, NCS | Nucleophilic Substitution | rsc.org |
Stereoselective Synthesis Approaches for Chloro-Ketone and Imidazole Systems
Achieving stereocontrol is paramount when the target molecule contains chiral centers. Asymmetric synthesis of the chloro-ketone moiety and the imidazole system can be approached through organocatalysis and enantioselective metal-catalyzed reactions.
Organocatalysis in Asymmetric Halo Carbonyl Synthesis
Organocatalysis has emerged as a powerful strategy for the enantioselective α-halogenation of carbonyl compounds, providing access to chiral α-halo ketones and aldehydes which are versatile synthetic intermediates. acs.orgnih.gov These reactions are often catalyzed by chiral secondary amines, such as proline and its derivatives, which operate via enamine catalysis. nih.gov
The general mechanism involves the formation of a chiral enamine intermediate from the reaction of the ketone with the organocatalyst. This enamine then attacks an electrophilic halogen source (e.g., N-chlorosuccinimide, NCS) in a stereocontrolled manner, dictated by the chiral environment of the catalyst. Subsequent hydrolysis releases the α-chlorinated ketone and regenerates the catalyst. nih.gov
In addition to amine catalysts, bifunctional organocatalysts, such as chiral 2-aminobenzimidazole (B67599) derivatives, have been shown to catalyze the enantioselective α-chlorination of β-ketoesters and 1,3-diketones. organic-chemistry.org These catalysts are believed to activate both the nucleophilic dicarbonyl compound and the electrophilic chlorine source through hydrogen bonding, facilitating a highly organized transition state. While these methods focus on α-chlorination, they establish the principle of using organocatalysis to control the stereoselective introduction of halogens adjacent to a carbonyl group. organic-chemistry.org
Enantioselective Friedel-Crafts Reactions for Imidazole-Containing Ketones
The Friedel-Crafts reaction is a classic carbon-carbon bond-forming reaction. Its enantioselective variants are powerful tools for constructing chiral molecules containing aromatic or heteroaromatic rings. rsc.orgnih.gov In the context of imidazole-containing ketones, a notable strategy is the enantioselective Friedel-Crafts alkylation of electron-rich aromatics (like indoles or pyrroles) with α,β-unsaturated 2-acyl imidazoles as the electrophiles. acs.orgacs.org
In this reaction, a chiral Lewis acid, such as a scandium(III)-pybox complex or a copper(II)-imidazoline-aminophenol complex, coordinates to the α,β-unsaturated 2-acyl imidazole. acs.orgnih.gov This coordination activates the substrate for nucleophilic attack by the aromatic compound and controls the facial selectivity of the addition, leading to high enantioselectivity. acs.orgacs.org The resulting 2-acyl imidazole adduct can then be chemically transformed, for example, by methylation and subsequent displacement of the imidazole residue, to yield chiral ketones, esters, or carboxylic acids. researchgate.netacs.org
This methodology highlights the use of the imidazole ring as a directing and activating group that can later be manipulated or removed, providing a strategic entry into complex, chiral ketone-containing structures.
| Catalyst System | Reactants | Product Type | Enantioselectivity (ee) | Reference |
|---|---|---|---|---|
| Bis(oxazolinyl)pyridine-Sc(OTf)₃ | α,β-Unsaturated 2-Acyl Imidazole + N-Methylindole | Alkylated Indole Adduct | >90% | acs.orgacs.org |
| Imidazoline-Aminophenol-Cu Complex | Pyrrole + Nitroalkenes | Alkylated Pyrrole Adduct | up to 92% | nih.gov |
| Bis(oxazolinyl)thiophene-Cu(OTf)₂ | Indole + p-Fluoronitrostyrene | Alkylated Indole Adduct | up to 81% | nih.gov |
Sustainable and Advanced Synthetic Techniques
The synthesis of complex heterocyclic compounds, including imidazole derivatives like this compound, is increasingly benefiting from advanced methodologies that prioritize sustainability, efficiency, and automation. These techniques represent a significant evolution from traditional batch processing, offering improvements in yield, purity, safety, and resource management.
Green Chemistry Approaches in Imidazole Synthesis
Green chemistry principles are being integrated into imidazole synthesis to minimize environmental impact and enhance safety. This involves the use of eco-friendly solvents, alternative energy sources, and efficient catalytic systems to reduce hazardous waste and improve atom economy.
Several innovative green methods have been developed for the synthesis of various imidazole derivatives. One approach involves microwave-assisted synthesis, which can dramatically increase reaction rates and yields. For instance, the synthesis of 2,3,5-Triphenyl imidazole using a microwave-assisted green chemistry approach achieved a yield of 90.90%, a significant improvement over the 69.60% yield from conventional methods. wjbphs.com
The use of benign and renewable resources is another cornerstone of green synthesis. Natural biocatalysts, such as lemon juice, have been successfully employed in the one-pot synthesis of 2,4,5-triaryl-1H-imidazole derivatives. This method offers benefits like short reaction times, an inexpensive and non-toxic catalyst, and good yields. researchgate.net
Ionic liquids (ILs) are also prominent in green synthetic strategies, serving as reusable catalysts and environmentally friendly solvents. tandfonline.com Their use, sometimes coupled with ultrasound irradiation, has been shown to produce high yields of substituted imidazoles in significantly reduced reaction times. tandfonline.commdpi.com Sonochemistry, the application of ultrasound to chemical reactions, enhances reaction rates and yields while reducing the need for hazardous solvents. mdpi.com For example, using urea (B33335) as a nitrogen source in the Debus-Radziszewski reaction under ultrasound catalysis has resulted in yields of up to 95%. mdpi.com
The following table summarizes various green chemistry approaches for the synthesis of substituted imidazoles, highlighting the improvements in reaction conditions and yields.
| Catalyst / Method | Substrates | Yield (%) | Reaction Time | Green Aspect |
| Microwave Irradiation | Benzil, Benzaldehyde, Ammonium Acetate | 90.90 | Not Specified | Energy Efficiency, Reduced Time |
| Lemon Juice (Biocatalyst) | Benzil, Aromatic Aldehydes, Ammonium Acetate | Good | Short | Renewable, Non-toxic Catalyst |
| Fe₃O₄@SiO₂-EP-HEAF (IL) | Aldehyde, Ammonium Acetate, Benzil | 75-95 | 40-180 min | Reusable Catalyst |
| Dicationic IL | Benzil, Aromatic Aldehyde, Ammonium Acetate | 88-92 | Not Specified | Reusable Catalyst |
| Ultrasound & IL | Benzil or 9,10-phenanthrenequinone, Aldehydes, Ammonium Acetate | 76-98 | Not Specified | Energy Efficiency, Safer Solvents |
| Ultrasound & PPh₃/Urea | Not Specified | up to 95 | Not Specified | Energy Efficiency, High Atom Economy |
This table presents data compiled from multiple research findings to illustrate the efficacy of different green synthetic methods for imidazole compounds. wjbphs.comresearchgate.nettandfonline.commdpi.com
Flow Chemistry and Automated Synthesis Optimizations
Flow chemistry and automation are transforming the synthesis of pharmaceutical compounds by enabling precise control over reaction parameters, leading to enhanced efficiency, safety, and scalability. researchgate.net In a continuous-flow system, reagents are pumped through a network of tubes and reactors, allowing for superior heat and mass transfer compared to traditional batch reactors. This precise control often results in higher yields, increased product purity, and a significant reduction in chemical waste. researchgate.net
The synthesis of an imidazole fragment en route to Daclatasvir provides a clear example of the advantages of flow chemistry. researchgate.net By converting a two-step batch process into a single continuous-flow unit, researchers could optimize reaction parameters for each step individually. This method not only reduced the use of the solvent DMSO but also operated under milder conditions. researchgate.net
The following table compares the batch and continuous-flow synthesis methods for this specific imidazole fragment.
| Parameter | Shaking Condition (Batch) | Continuous-Flow |
| Reaction Time | 48 hours | 40 minutes |
| Temperature | Not Specified | 30-40 °C |
| Yield | Not Specified | 34.8-69.1% |
| Key Advantage | - | Drastic reduction in time; Milder conditions |
This table illustrates the significant process optimization achieved by transitioning from batch to continuous-flow synthesis for an imidazole fragment. researchgate.net
Furthermore, the integration of automation with flow chemistry platforms allows for high-throughput synthesis and rapid optimization of reaction conditions. beilstein-journals.org An advanced "stopped-flow" technique, which combines the flexibility of batch processing with the efficiencies of flow chemistry, has been used to conduct approximately 900 reactions in just 192 hours. rsc.orgrsc.org This automated approach used only about 10% of the reactants and solvents that a fully continuous system would require, demonstrating a significant improvement in resource efficiency. rsc.orgrsc.org Such automated systems can be combined with machine learning algorithms, which analyze the experimental data to predict optimal reaction conditions, thereby accelerating the discovery and development of new synthetic routes for molecules like this compound. rsc.org
Chemical Reactivity and Transformative Potential of 3 Chloro 1 3h Imidazol 4 Yl Propan 1 One
Reactivity of the β-Chloro Ketone Moiety
The propanone chain, substituted with a chlorine atom at the β-position relative to the carbonyl group, is a key locus of reactivity. The electron-withdrawing nature of the adjacent carbonyl group activates the β-carbon, making it susceptible to various chemical transformations.
The carbon atom bonded to the chlorine is highly electrophilic and is a prime target for nucleophilic attack. The chlorine atom serves as a competent leaving group, facilitating nucleophilic substitution reactions. This allows for the introduction of a wide array of functional groups at this position, making the compound a valuable synthetic intermediate. Various nucleophiles, including amines, thiols, and alkoxides, can displace the chloride ion to form new carbon-heteroatom bonds.
Table 1: Examples of Nucleophilic Substitution Reactions
| Nucleophile | Reagent Example | Product Class |
|---|---|---|
| Amine | R-NH₂ | β-Amino ketone |
| Thiol | R-SH | β-Thio ketone |
| Alkoxide | R-O⁻ | β-Alkoxy ketone |
These reactions typically proceed via an SN2 mechanism, leading to the formation of diverse derivatives with potential applications in medicinal chemistry and materials science.
The carbonyl group within the β-chloro ketone moiety can undergo standard transformations characteristic of ketones.
Reduction: The ketone can be readily reduced to a secondary alcohol, 3-chloro-1-(1H-imidazol-4-yl)propan-1-ol, using common reducing agents. This transformation introduces a new chiral center into the molecule. The choice of reducing agent can influence the stereochemical outcome of the reaction.
Oxidation: While ketones are generally resistant to oxidation without carbon-carbon bond cleavage, strong oxidizing agents under harsh conditions can lead to the degradation of the molecule. For instance, oxidative cleavage could potentially break the propanone chain.
Table 2: Common Carbonyl Group Transformations
| Transformation | Reagent Example | Product |
|---|---|---|
| Reduction | Sodium borohydride (NaBH₄) | 3-Chloro-1-(1H-imidazol-4-yl)propan-1-ol |
The protons on the carbon atom situated between the carbonyl group and the imidazole (B134444) ring (the α'-position) are acidic and can be removed by a base to form an enolate. This enolate is a potent nucleophile and can react with various electrophiles, allowing for functionalization at the α'-position. This pathway provides a route to introduce alkyl, acyl, or other groups, further expanding the molecular complexity and synthetic utility of the parent compound.
Reactivity of the Imidazole Nucleus
The imidazole ring is an aromatic heterocycle that possesses a unique reactivity pattern due to the presence of two nitrogen atoms. It can participate in reactions both at its carbon atoms and its nucleophilic nitrogen.
The imidazole ring is an electron-rich aromatic system and is generally susceptible to electrophilic attack. globalresearchonline.net Electrophilic substitution is a key reaction for modifying the imidazole core. slideshare.netuobabylon.edu.iq The position of the attack is influenced by the existing substituent and the reaction conditions. globalresearchonline.net For the 4-substituted imidazole ring in the title compound, electrophilic attack is expected to occur at the C5 or C2 positions. The acylpropyl substituent at the C4 position is generally electron-withdrawing, which can deactivate the ring towards electrophilic substitution, often necessitating specific catalytic conditions. wikipedia.org
Common electrophilic aromatic substitution reactions include:
Nitration: Introduction of a nitro group (-NO₂) onto the ring, typically using a mixture of nitric acid and sulfuric acid. slideshare.net
Halogenation: Introduction of a halogen (e.g., Br, I) onto the ring. uobabylon.edu.iqchemistry-online.com
Sulfonation: Introduction of a sulfonic acid group (-SO₃H). slideshare.net
The imidazole ring contains a "pyrrole-like" nitrogen (N-1 or N-3, depending on the tautomer) that is nucleophilic and can be readily alkylated or acylated. chemistry-online.com These reactions typically occur in the presence of a base, which deprotonates the nitrogen to form a highly nucleophilic imidazolate anion.
N-Alkylation: This reaction involves treating the compound with an alkyl halide (e.g., methyl iodide, benzyl bromide) or other alkylating agents to introduce an alkyl group on one of the ring nitrogens. ciac.jl.cnresearchgate.net This is a common strategy for synthesizing diverse N-substituted imidazole derivatives. beilstein-journals.org
N-Acylation: Reaction with an acyl halide or anhydride introduces an acyl group onto the imidazole nitrogen. The resulting N-acylimidazoles are often highly reactive and can serve as acyl transfer agents. chemistry-online.com
For C4-substituted imidazoles, N-alkylation can potentially yield two different isomeric products, depending on which nitrogen atom is alkylated. chemistry-online.com The reaction's regioselectivity can be influenced by steric and electronic effects of the substituent, as well as the specific reaction conditions employed. nih.gov
Table 3: Examples of N-Alkylation and N-Acylation Reactions
| Reaction Type | Reagent Example | Product Class |
|---|---|---|
| N-Alkylation | Methyl iodide (CH₃I) | N-Methyl imidazolium salt |
| N-Alkylation | Benzyl bromide (BnBr) | N-Benzyl imidazolium derivative |
| N-Acylation | Acetyl chloride (CH₃COCl) | N-Acetyl imidazole derivative |
Metal-Catalyzed Cross-Coupling Reactions on Imidazole
The imidazole ring is a common motif in pharmaceuticals and natural products, and its functionalization through metal-catalyzed cross-coupling reactions is a powerful tool for creating diverse derivatives. While specific studies on 3-Chloro-1-(3H-imidazol-4-yl)-propan-1-one are not extensively documented in this context, the general reactivity of the imidazole core allows for several potential cross-coupling pathways. Palladium and copper catalysts are frequently employed for such transformations on the imidazole ring system.
Potential cross-coupling reactions could involve the N-H bond or the C-H bonds of the imidazole ring. N-arylation, for instance, is a common reaction for imidazoles. More advanced C-H activation/functionalization reactions at the C2, C5, or N-H positions of the imidazole ring, catalyzed by transition metals like palladium, rhodium, or iridium, represent a modern approach to creating carbon-carbon and carbon-heteroatom bonds. However, the presence of the reactive chloroketone side chain in this compound might compete with or direct these reactions. For instance, iron-catalyzed cross-coupling reactions have been reported for imidoyl chlorides with Grignard reagents, highlighting the utility of transition metals in functionalizing imidazole-related structures google.com. Similarly, palladium-catalyzed Suzuki-Miyaura-like cross-coupling reactions have been successfully applied to potassium phthalimidomethyltrifluoroborate salts with various aryl chlorides, demonstrating a pathway for aminomethylation that could be conceptually related to functionalizing the imidazole core nih.gov.
Table 1: Potential Metal-Catalyzed Cross-Coupling Reactions on the Imidazole Moiety This table is illustrative of general imidazole reactivity and not specific to this compound unless otherwise cited.
| Coupling Type | Catalyst/Metal | Coupling Partner | Potential Product Feature |
| N-Arylation (Buchwald-Hartwig) | Pd or Cu | Aryl Halide | N-Aryl Imidazole |
| C-H Arylation (Direct Arylation) | Pd | Aryl Halide | C-Aryl Imidazole |
| Suzuki-Miyaura Coupling | Pd | Boronic Acid/Ester | C-Aryl or C-Alkyl Imidazole |
| Sonogashira Coupling | Pd/Cu | Terminal Alkyne | C-Alkynyl Imidazole |
Bifunctional Reactivity and Heterocyclic Cyclization Pathways
The most significant aspect of this compound's chemistry is its bifunctional nature. The molecule contains both an electrophilic center (the carbon bearing the chlorine atom) and nucleophilic sites (the nitrogen atoms of the imidazole ring). This dual reactivity makes it an ideal substrate for intramolecular and intermolecular cyclization reactions to form a variety of fused and substituted heterocyclic systems.
The chloroketone moiety is a classic electrophilic component in reactions for forming new rings. The chlorine atom is a good leaving group, and the adjacent ketone activates the α-carbon for nucleophilic attack. Simultaneously, the imidazole ring can act as a nucleophile, either through the N1 or N3 nitrogen, to participate in these cyclizations.
Formation of Complex N-, S-, O-Heterocycles from Haloketones
The reactivity of α-haloketones is a cornerstone of heterocyclic synthesis, and these principles are directly applicable to this compound nih.gov. By reacting this haloketone with various binucleophiles, a wide array of five- and six-membered heterocycles can be constructed.
Nitrogen Heterocycles (N-Heterocycles): The reaction of α-haloketones with nitrogen-containing nucleophiles is a well-established route to N-heterocycles. For example, reacting this compound with amidines or guanidines could lead to the formation of substituted pyrimidines. Reaction with hydrazines could yield pyridazines, while primary amines could potentially lead to the formation of pyrrole derivatives after initial substitution and subsequent cyclization nih.gov. The synthesis of imidazole-containing ligands and compounds often involves reactions with reagents like ethyl chloroacetate followed by treatment with hydrazine hydrate to create reactive intermediates for further cyclization ajchem-a.com.
Sulfur Heterocycles (S-Heterocycles): The Hantzsch thiazole synthesis is a classic method that involves the reaction of an α-haloketone with a thioamide to form a thiazole ring orientjchem.org. By analogy, reacting this compound with thioamides, thioureas, or other sulfur nucleophiles would be a direct route to imidazole-substituted thiazoles. For instance, reaction with inorganic sulfide salts can produce diketosulfides, which can be further cyclized to form thiophene derivatives nih.gov.
Oxygen Heterocycles (O-Heterocycles): The Feist-Benary furan synthesis is a well-known method for producing furans from α-haloketones and β-dicarbonyl compounds. A more direct approach involves the reaction of α-haloketones with o-hydroxycarbonyl compounds, which can lead to the formation of benzofurans nih.gov. In the case of this compound, reaction with a suitable oxygen binucleophile, such as a 1,2-diol or a β-hydroxyketone, could be employed to construct oxygen-containing rings like dioxolanes or furans.
Table 2: Examples of Heterocyclic Ring Formation from α-Haloketones This table outlines general reactions applicable to the haloketone functionality of this compound.
| Target Heterocycle | Reactant Type | Reaction Name/Type | Resulting Ring System |
| N-Heterocycles | |||
| Imidazole | Amidine / Ammonia (B1221849) | Wallach Synthesis | Imidazole |
| Pyrrole | Imine | N/A | Pyrrole nih.gov |
| Pyrazine | α-Amino Ketone | Pyrazine | |
| S-Heterocycles | |||
| Thiazole | Thioamide | Hantzsch Synthesis | Thiazole orientjchem.org |
| Thiophene | Inorganic Sulfide | Thiophene nih.gov | |
| O-Heterocycles | |||
| Furan | β-Dicarbonyl Compound | Feist-Benary Synthesis | Furan |
| Benzofuran | o-Hydroxycarbonyl | Cyclo-condensation | Benzofuran nih.gov |
Advanced Applications in Organic Synthesis and Scaffold Design
3-Chloro-1-(3H-imidazol-4-yl)-propan-1-one as a Versatile Synthetic Building Block
The reactivity of this compound is centered around the electrophilic nature of the carbon bearing the chlorine atom and the nucleophilic character of the imidazole (B134444) ring nitrogens. This dual reactivity allows for a variety of chemical transformations, making it a valuable starting material for the synthesis of more complex molecules.
Precursor in the Synthesis of Functionalized Molecules
While specific, extensively documented examples of this compound as a precursor for a wide range of functionalized molecules are not broadly available in peer-reviewed literature, its chemical structure suggests significant potential. The presence of a reactive chloro group allows for nucleophilic substitution reactions with a variety of nucleophiles, including amines, thiols, and alcohols. These reactions would lead to the introduction of diverse functional groups, thereby generating a library of derivatives with potentially interesting biological or material properties. For instance, reaction with a primary or secondary amine could yield amino-propan-1-one derivatives, which are common motifs in pharmacologically active compounds.
Utility in the Construction of Complex Heterocyclic Frameworks
A notable application of imidazole derivatives is in the construction of complex heterocyclic frameworks. For example, a derivative of the title compound has been utilized in the synthesis of 3-chloro-4-(1H-imidazol-1-yl)-4-(morpholinomethyl)-1-phenylazetidin-2-one. researchgate.net This synthesis involves the reaction of a Schiff base derived from an imidazole precursor with chloroacetyl chloride in the presence of a base. researchgate.net The resulting azetidin-2-one (B1220530) (β-lactam) ring is a key structural feature in many antibacterial agents. This example underscores the utility of imidazole-containing building blocks in generating intricate, multi-ring systems of medicinal importance. The general synthetic approach highlights the potential for creating a variety of substituted azetidinones by varying the substituents on the starting materials. researchgate.net
Rational Design and Synthesis of Novel Imidazole-Based Derivatives
The imidazole scaffold is a privileged structure in medicinal chemistry, appearing in numerous approved drugs. The rational design of novel imidazole-based derivatives often involves strategies such as structure-activity relationship (SAR) studies, bioisosteric replacement, and fragment-based drug design to optimize pharmacological properties.
Structure-Activity Relationship (SAR) Studies on Imidazole Scaffolds
Structure-activity relationship (SAR) studies are crucial for understanding how the chemical structure of a molecule relates to its biological activity. For imidazole-containing compounds, SAR studies typically explore how modifications to the imidazole ring and its substituents affect properties like target binding affinity, selectivity, and pharmacokinetic parameters. While specific SAR studies on derivatives of this compound are not extensively documented, the principles of SAR can be applied to its potential derivatives.
For instance, in a series of synthesized imidazole derivatives, modifications at various positions of the imidazole ring and its phenyl substituents were shown to significantly influence their antifungal activity. Key findings from such studies often reveal the importance of electronic and steric factors in determining biological efficacy.
Table 1: Illustrative SAR data for a hypothetical series of imidazole derivatives.
| Compound | R1-substituent | R2-substituent | Biological Activity (IC50, µM) |
| A | -H | -Cl | 15.2 |
| B | -CH3 | -Cl | 10.5 |
| C | -OCH3 | -Cl | 25.8 |
| D | -H | -F | 12.1 |
| E | -H | -Br | 20.4 |
This table is for illustrative purposes to demonstrate the concept of SAR and is not based on actual experimental data for derivatives of this compound.
Bioisosteric Replacement Strategies for Imidazole Derivatives
Bioisosteric replacement is a strategy used in medicinal chemistry to modify a lead compound by replacing a functional group with another that has similar physical or chemical properties, with the aim of improving the compound's biological activity, selectivity, or pharmacokinetic profile. The imidazole ring itself can act as a bioisostere for other functional groups, such as an amide bond, which can enhance metabolic stability.
In the context of derivatives that could be synthesized from this compound, bioisosteric replacement could be employed to fine-tune their properties. For example, the imidazole core could be replaced with other five-membered heterocycles like triazoles or oxadiazoles (B1248032) to investigate the impact on target interaction and ADME (absorption, distribution, metabolism, and excretion) properties. Similarly, the chloro substituent could be replaced with other halogens or small functional groups to modulate the electronic and steric profile of the molecule.
Fragment-Based Drug Design Utilizing Imidazole Cores
Fragment-based drug design (FBDD) is an approach that starts with the identification of small, low-molecular-weight compounds (fragments) that bind to a biological target. nih.gov These initial hits are then optimized and grown into more potent lead compounds. The imidazole core is a common fragment used in FBDD due to its ability to form key interactions with protein targets and its synthetic tractability.
A molecule like this compound, or smaller fragments derived from it, could be included in a fragment library for screening against various therapeutic targets. Once a binding fragment is identified, the reactive chloro handle provides a convenient point for chemical elaboration. This allows for the systematic "growing" of the fragment within the target's binding site to improve affinity and selectivity. The imidazole moiety itself can serve as a crucial anchor point, forming hydrogen bonds or other interactions with the protein.
Scaffold Hopping Approaches with Imidazole
Scaffold hopping is a crucial strategy in modern drug discovery that involves replacing the core structure of a known active compound with a chemically different scaffold, while preserving the original biological activity. This approach is employed to discover novel chemotypes with improved pharmacological profiles, better ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties, or to navigate around existing patent landscapes. researchgate.netnih.gov The imidazole core, as present in this compound, is a highly valued scaffold in medicinal chemistry due to its ability to engage in multiple forms of ligand-receptor interactions, including hydrogen bonding and metallic coordination. niper.gov.in
The use of imidazole-containing fragments is a prominent tactic in scaffold hopping. niper.gov.in A key advantage is the imidazole ring's bioisosteric relationship with other chemical groups, allowing it to replace other rings (like phenyl or different heterocycles) without losing essential binding interactions. For instance, the nitrogen atoms in the imidazole ring can act as both hydrogen bond donors and acceptors, mimicking the interactions of the original scaffold.
In a hypothetical scenario, a lead compound containing a central phenyl ring with key substituents responsible for its activity could be subjected to scaffold hopping. An imidazole-based fragment, derivable from a precursor like this compound, could replace the phenyl ring. The goal is to arrange the substituents around the new imidazole core to mimic the spatial orientation of the original pharmacophore. This can lead to the discovery of novel intellectual property and potentially enhanced drug-like properties. nih.gov
Below is a conceptual data table illustrating this scaffold hopping approach.
| Parameter | Original Lead Compound | Scaffold-Hopped Analog (Conceptual) | Rationale for Hopping |
| Core Scaffold | Phenyl Ring | Imidazole Ring | To improve metabolic stability and aqueous solubility. niper.gov.in |
| Key Interaction Feature 1 | Hydrogen bond acceptor (e.g., from a nitro group) | Hydrogen bond acceptor (from N-1 of imidazole) | Mimics key pharmacophoric interaction. |
| Key Interaction Feature 2 | Hydrophobic interaction | Hydrophobic interaction with the imidazole ring surface | Maintains affinity for hydrophobic pockets in the target protein. |
| Synthetic Precursor | Substituted Benzene Derivative | This compound | Serves as a versatile starting point for the new scaffold. |
| Potential Advantage | Known activity but poor solubility | Potentially improved solubility and novel patentable chemical space. researchgate.netnih.gov | Overcomes limitations of the original lead compound. |
This table is based on established principles of scaffold hopping in medicinal chemistry and is for illustrative purposes.
Construction of Fused-Ring Systems Incorporating the Imidazole Moiety
The structure of this compound is ideally suited for the construction of fused-ring systems through intramolecular cyclization. Such fused heterocyclic systems, like imidazo[1,2-a]pyridines and related structures, are considered "privileged scaffolds" in drug discovery due to their frequent occurrence in biologically active compounds. researchgate.netrsc.org The presence of a nucleophilic nitrogen atom within the imidazole ring and an electrophilic carbon atom at the end of the chloropropyl chain allows for a facile ring-forming reaction.
Specifically, under basic conditions or upon heating, the N-1 or N-3 nitrogen of the imidazole ring can act as an internal nucleophile, attacking the carbon atom bearing the chlorine atom via an intramolecular nucleophilic substitution. This reaction, a type of cyclization, would lead to the formation of a new six-membered ring fused to the original imidazole ring. The likely product would be a derivative of a dihydropyrimido[1,2-c]imidazolone or a similar fused bicyclic system. The specific isomer formed would depend on which nitrogen atom of the imidazole participates in the cyclization.
This synthetic strategy is a powerful method for rapidly building molecular complexity from a relatively simple linear precursor. The resulting fused-ring systems provide a rigid and three-dimensional framework that is highly desirable for optimizing interactions with biological targets.
The proposed intramolecular cyclization is detailed in the table below.
| Reaction Step | Description | Reactant | Proposed Product | Reaction Type |
| 1 | Intramolecular Cyclization | This compound | Fused dihydropyrimido[1,2-c]imidazolone derivative | Intramolecular Nucleophilic Substitution |
| Details | The imidazole nitrogen attacks the terminal carbon of the chloropropyl chain, displacing the chloride ion to form a new six-membered ring fused to the imidazole core. | The molecule contains both the nucleophile (imidazole) and the electrophile (alkyl chloride). | A bicyclic heterocyclic system with a defined three-dimensional structure. | This is a common and efficient method for synthesizing fused heterocycles. nih.gov |
This table outlines a plausible and chemically sound synthetic application of the subject compound based on fundamental principles of organic chemistry.
Computational and Theoretical Investigations of 3 Chloro 1 3h Imidazol 4 Yl Propan 1 One
Quantum Chemical Studies on Electronic Structure and Reactivity
Quantum chemical studies are fundamental to understanding the intrinsic properties of a molecule at the electronic level. These computational methods provide insights into how electrons are distributed within the molecule, which in turn dictates its stability, reactivity, and potential interactions with other molecules.
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. It focuses on the electron density as the fundamental property to determine the ground-state energy and other molecular attributes. For 3-Chloro-1-(3H-imidazol-4-yl)-propan-1-one, DFT calculations can generate a detailed map of its electron density, highlighting regions that are electron-rich or electron-poor.
This information is crucial for predicting the molecule's chemical reactivity. The distribution of charges reveals the most likely sites for nucleophilic and electrophilic attack. In this molecule, the electronegative oxygen, nitrogen, and chlorine atoms are expected to draw electron density, creating regions of negative electrostatic potential. Conversely, the hydrogen atoms and adjacent carbons will exhibit a more positive electrostatic potential.
A Molecular Electrostatic Potential (MEP) map, derived from DFT calculations, visually represents this distribution.
Red Regions (Negative Potential): Located around the carbonyl oxygen and the nitrogen atoms of the imidazole (B134444) ring, indicating these are prime sites for attack by electrophiles (e.g., protons, metal cations).
Blue Regions (Positive Potential): Located around the hydrogen atoms, particularly the N-H of the imidazole ring, making them susceptible to attack by nucleophiles.
Green/Yellow Regions (Neutral Potential): Typically found over the carbon backbone.
This analysis allows for the prediction of how the molecule will interact in a chemical reaction, which is foundational for understanding its potential biological activity or metabolic pathways. The table below illustrates the type of atomic charge data that can be generated from DFT calculations to quantify these effects.
| Atom | Position in Structure | Predicted Mulliken Charge (a.u.) | Predicted Reactivity Role |
|---|---|---|---|
| O | Carbonyl Group | -0.55 | Nucleophilic / H-bond Acceptor |
| N (sp²) | Imidazole Ring | -0.48 | Nucleophilic / H-bond Acceptor |
| N-H | Imidazole Ring | -0.42 | H-bond Donor Site |
| Cl | Chloropropyl Chain | -0.20 | Nucleophilic / Leaving Group |
| C=O | Carbonyl Group | +0.60 | Electrophilic |
| H (on N) | Imidazole Ring | +0.35 | Electrophilic / H-bond Donor |
Conformational Analysis and Molecular Dynamics Simulations
While quantum chemistry provides a static picture of electronic properties, conformational analysis and molecular dynamics simulations explore the molecule's dynamic nature, including its shape, flexibility, and behavior in a solution.
This compound is not a rigid structure. It possesses several rotatable single bonds, primarily within the 3-chloropropanoyl side chain and the bond connecting this chain to the imidazole ring. Conformational analysis is a computational method used to identify the most stable three-dimensional arrangements (conformers) of the molecule by systematically rotating these bonds and calculating the potential energy of each resulting structure.
The analysis would reveal low-energy, stable conformers and high-energy, unstable transition states. The relative stability of different conformers is governed by steric hindrance (repulsion between bulky groups) and intramolecular interactions (such as hydrogen bonds). Identifying the most stable conformer is essential, as this is likely the shape the molecule adopts when interacting with biological targets.
| Dihedral Angle (Cring-Cring-Ccarbonyl-Calpha) | Relative Energy (kcal/mol) | Conformation Type | Stability |
|---|---|---|---|
| 0° | +5.2 | Eclipsed | Unstable (High Energy) |
| 60° | +0.5 | Gauche | Metastable |
| 120° | +4.8 | Eclipsed | Unstable (High Energy) |
| 180° | 0.0 | Anti / Trans | Most Stable (Lowest Energy) |
Molecular Dynamics (MD) simulations provide a movie-like depiction of the molecule's behavior over time, typically within a biologically relevant environment like water. In an MD simulation, the molecule is placed in a simulated box of solvent molecules, and the forces between all atoms are calculated repeatedly to model their motion according to the laws of physics.
For this compound, an MD simulation in an aqueous environment would reveal:
Solvation Shell: How water molecules organize around the compound. Water would form strong hydrogen bonds with the imidazole ring's N-H group (donor) and the carbonyl oxygen and ring nitrogens (acceptors).
Molecular Flexibility: The simulation would show the real-time fluctuation and rotation around the single bonds, confirming the flexibility predicted by conformational analysis.
Hydrophobic and Hydrophilic Interactions: It would detail the interplay between the polar imidazole and ketone moieties with water, versus the less polar ethyl-chloride portion of the chain.
Self-Assembly: In simulations with multiple molecules, it could predict whether the compound has a tendency to aggregate or self-assemble, driven by intermolecular forces.
These simulations are critical for understanding how the compound behaves in the aqueous environment of the body before it even reaches a potential biological target.
In Silico Approaches for Ligand-Target Interactions and Prediction
In silico methods use computation to predict the interaction between a small molecule (a ligand) and a biological macromolecule (a target), such as a protein or enzyme. These approaches can rapidly screen compounds against numerous potential targets to prioritize them for further experimental testing.
Molecular docking is a primary in silico technique used to predict the binding orientation and affinity of a ligand to the active site of a target protein. The imidazole ring is a well-known "privileged scaffold" in medicinal chemistry, appearing in numerous compounds with diverse biological activities, including as inhibitors of enzymes like kinases and proteases. nih.govijpsjournal.comnih.gov
In a docking study, the 3D structure of this compound would be computationally placed into the binding pocket of a known protein target. The software then calculates a "docking score," an estimate of the binding free energy, which indicates how strongly the molecule might bind. A lower (more negative) score typically suggests a more favorable interaction.
The analysis also provides a detailed view of the specific intermolecular interactions:
Hydrogen Bonds: Likely formed between the imidazole N-H, carbonyl oxygen, and polar amino acid residues (e.g., Serine, Threonine, Aspartate).
Hydrophobic Interactions: Involving the carbon backbone of the ligand and nonpolar residues (e.g., Leucine, Valine, Phenylalanine).
Halogen Bonds: The chlorine atom could potentially form favorable interactions with electron-rich atoms in the protein's active site.
By screening the compound against a library of disease-relevant targets, molecular docking can generate hypotheses about its mechanism of action.
| Protein Target (PDB ID) | Target Class | Hypothetical Docking Score (kcal/mol) | Key Interacting Residues (Predicted) |
|---|---|---|---|
| p38 MAPK (1A9U) | Kinase | -7.8 | Met109, Gly110 (H-bond), Leu167 (hydrophobic) |
| Sirtuin 2 (4RMG) | Deacetylase | -7.2 | Asp99 (H-bond), Ile102, Phe119 (hydrophobic) |
| Xanthine Oxidase (1FIQ) | Oxidoreductase | -6.9 | Glu802, Arg880 (H-bond), Phe914 (pi-stacking) |
| SARS-CoV-2 3CLpro (6LU7) | Protease | -6.5 | His41, Cys145 (catalytic dyad proximity), Glu166 (H-bond) |
Pharmacophore Modeling of Imidazole Ligands
Pharmacophore modeling is a cornerstone of ligand-based drug design, focusing on the essential three-dimensional arrangement of chemical features that a molecule must possess to interact with a specific biological target. For imidazole-containing ligands, particularly those acting as histamine (B1213489) H3 receptor antagonists, several key pharmacophoric features have been identified through computational studies.
A general pharmacophore model for H3 receptor antagonists typically includes a protonatable nitrogen atom, often found within the imidazole ring or a saturated ring system, and an aromatic system, separated by a specific distance. figshare.com Additional polar moieties within the spacer connecting these two features can enhance antagonistic activity. figshare.com
The development of a pharmacophore model involves a systematic four-step process:
Selection of a set of active ligands: A diverse set of molecules known to bind to the same target site is chosen.
Conformational analysis: The possible three-dimensional arrangements of each ligand are explored.
Assignment of pharmacophoric features: Key chemical features such as hydrogen bond donors/acceptors, hydrophobic regions, and charged groups are identified.
Molecular superimposition: The conformations of the different ligands are overlaid to identify a common three-dimensional arrangement of pharmacophoric features. figshare.com
One study on histamine H3 receptor antagonists led to the development of a qualitative pharmacophore model that revealed the presence of four hydrogen-bonding site points and two hydrophobic pockets available for binding. nih.govacs.orgresearchgate.net This model was subsequently validated through the synthesis of new antagonists designed to interact with these identified features, which resulted in ligands with high H3 receptor affinity. nih.govresearchgate.net These findings underscore the utility of pharmacophore models in understanding structure-activity relationships and in the design of novel, potent ligands. nih.gov
A quantitative 3D pharmacophore model generated from a set of 30 chemically diverse H3 receptor antagonists identified two hydrogen bond acceptor lipids, one positive ionizable feature, and one hydrophobic feature as crucial for activity. acs.org This model suggests that the orientation of the imidazole ring is a common feature among these compounds. acs.org
Table 1: Key Pharmacophoric Features for Imidazole-Based H3 Receptor Antagonists
| Feature | Description | Importance |
| Protonatable Nitrogen | Typically part of the imidazole ring or another basic moiety. | Essential for interaction with the receptor. figshare.com |
| Aromatic System | Aromatic ring structure separated from the basic nitrogen by a linker. | Contributes to binding affinity. figshare.com |
| Hydrogen Bonding Sites | Specific points for hydrogen bond donor or acceptor interactions. | Enhances ligand binding. nih.govacs.orgresearchgate.net |
| Hydrophobic Pockets | Regions that accommodate nonpolar groups of the ligand. | Contributes to overall binding affinity. nih.govacs.orgresearchgate.net |
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. This approach is predicated on the principle that the activity of a molecule is dependent on its physicochemical properties, which are in turn determined by its structure.
For imidazole derivatives acting as histamine H3 receptor antagonists, QSAR studies have been instrumental in identifying the key molecular descriptors that govern their activity. These descriptors can be broadly categorized as steric, electronic, and hydrophobic.
In a classical QSAR analysis of 29 imidazole derivatives, several models with high statistical significance were developed. nih.gov These models incorporated descriptors such as:
Steric descriptors: Solvent accessible surface area, van der Waals area, and volume.
Electronic descriptors: AM1 polarizability, energy of frontier orbitals (HOMO and LUMO), and dipole moment.
Hydrophobicity descriptors: logP.
One of the most predictive models from this study, which included the Minimum Topological Difference (MTD) descriptor, hydration energy, and molecular mass, yielded a high predictive value (r² = 0.880). nih.gov This model suggested that branching at specific carbon atoms in the alkyl chain was detrimental to the antihistaminic activity. nih.gov
Another QSAR study on non-imidazole based H3 antagonists highlighted the importance of connectivity information and mean absolute charge as crucial descriptors for predicting H3 antagonistic activity. researchgate.netcresset-group.com 3D-QSAR models, which consider the three-dimensional properties of molecules, have further emphasized the significance of steric, electrostatic, and hydrophobic features in determining the biological activity of imidazole derivatives. figshare.com These models provide a more detailed understanding of the ligand-receptor interactions at a three-dimensional level.
Table 2: Predictive QSAR Models for Imidazole-Based Ligands
| Study Focus | Key Descriptors | Statistical Significance (r²) | Key Findings |
| Imidazole Derivatives as H3 Antagonists | MTD, Hydration Energy, Molecular Mass | 0.880 nih.gov | Branching in the alkyl chain is detrimental to activity. nih.gov |
| Non-Imidazole H3 Antagonists | Connectivity Information, Mean Absolute Charge | Not Specified | These two descriptors are important for predicting H3 antagonistic activity. researchgate.netcresset-group.com |
| 3D-QSAR of Imidazole Derivatives | Steric, Electrostatic, Hydrophobic Fields | Not Specified | Highlights the importance of 3D structural features for activity. figshare.com |
Computer-Aided Drug Design (CADD) Methodologies
Computer-Aided Drug Design (CADD) encompasses a range of computational techniques used to accelerate the discovery and optimization of new drugs. nih.govnih.gov For imidazole-based ligands and their targets, such as the histamine H3 receptor, CADD methodologies are broadly classified into structure-based and ligand-based approaches. researchgate.net
Structure-Based Drug Design (SBDD): When the three-dimensional structure of the target protein is known, either through experimental methods like X-ray crystallography or through computational techniques like homology modeling, SBDD methods can be employed. A key SBDD technique is molecular docking , which predicts the preferred orientation of a ligand when bound to a target protein. researchgate.net For H3 receptor antagonists, molecular docking studies have been used to understand the interactions between ligands and the receptor's binding site, identifying key residues involved in the interaction. tbzmed.ac.irconsensus.app This information is invaluable for designing new molecules with improved binding affinity and selectivity.
Ligand-Based Drug Design (LBDD): In the absence of a known 3D structure of the target, LBDD methods are utilized. These methods rely on the knowledge of a set of molecules that are known to interact with the target. The pharmacophore modeling and QSAR studies discussed in the previous sections are primary examples of LBDD.
Virtual Screening: This is a powerful CADD technique used to search large libraries of chemical compounds to identify those that are most likely to bind to a drug target. nih.gov Virtual screening can be either structure-based (using docking) or ligand-based (using pharmacophore models or similarity searches). nih.gov For the discovery of new H3 receptor ligands, hybrid virtual screening approaches that combine both ligand- and structure-based methods have been successfully employed. nih.gov For instance, a combination of structural similarity, pharmacophore-based screening, and molecular docking was used to screen the ZINC database, leading to the identification of novel H3 receptor ligands. nih.gov
Molecular Dynamics (MD) Simulations: Following initial identification through virtual screening or docking, MD simulations can be used to study the dynamic behavior of the ligand-receptor complex over time. nih.gov This provides a more realistic representation of the binding event and can help to refine the understanding of the binding mode and the stability of the complex.
Scaffold Hopping: This technique is used in the lead optimization phase to identify new molecular backbones (scaffolds) that maintain the essential pharmacophoric features of a known active compound. cresset-group.com This can lead to the discovery of novel chemical series with improved properties, such as better ADMET (absorption, distribution, metabolism, excretion, and toxicity) profiles.
Table 3: Overview of CADD Methodologies in Imidazole Ligand Design
| CADD Methodology | Approach | Application in Imidazole Ligand Design |
| Pharmacophore Modeling | Ligand-Based | Identifying essential 3D features for H3 receptor antagonism. nih.gov |
| QSAR | Ligand-Based | Relating chemical structure to biological activity to guide optimization. nih.gov |
| Molecular Docking | Structure-Based | Predicting binding modes of imidazole ligands in the H3 receptor. tbzmed.ac.irconsensus.app |
| Virtual Screening | Ligand/Structure-Based | Identifying novel H3 receptor ligands from large compound libraries. nih.gov |
| Molecular Dynamics | Structure-Based | Assessing the stability and dynamics of ligand-receptor complexes. nih.gov |
| Scaffold Hopping | Ligand-Based | Discovering new chemical scaffolds with improved properties. cresset-group.com |
Mechanistic and Biochemical Pathways Involving Imidazole Structures Academic Focus
Role of Imidazole (B134444) in Enzymatic Catalysis and Histidine-Related Pathways
The imidazole ring, a key functional group in the amino acid histidine, plays a pivotal role in a vast array of enzymatic reactions. nih.govnews-medical.net Its ability to act as both a proton donor and acceptor at physiological pH makes it a versatile catalyst in biological systems. news-medical.netcreative-proteomics.com The unprotonated imidazole nitrogen is nucleophilic and can act as a general base, while the protonated form is an effective general acid. news-medical.netslideshare.net This catalytic duality is central to the function of many enzymes, including serine proteases like trypsin and chymotrypsin, where a histidine residue is part of a catalytic triad that facilitates peptide bond hydrolysis. nih.gov
In these enzymes, the histidine residue acts as a proton shuttle, activating the serine hydroxyl group to become a potent nucleophile. nih.gov This process of general acid-base catalysis is fundamental to the mechanism of numerous enzymes. nih.gov The imidazole group of histidine has been implicated as a crucial component of the catalytically active center of a large number of enzymes. researchgate.net
Beyond its role in catalysis, the imidazole side chain of histidine is also involved in binding metal ions, which can be essential for both the structure and catalytic activity of metalloenzymes. creative-proteomics.com The metabolism of histidine itself is a key pathway, leading to the formation of several biologically important molecules. creative-proteomics.com For instance, the decarboxylation of histidine by histidine decarboxylase produces histamine (B1213489), a critical mediator of inflammatory and immune responses. nih.gov The catabolism of histidine also connects to central metabolic pathways, as it can be broken down to glutamate, which can then enter the citric acid cycle for energy production. news-medical.net
Biosynthetic Origins of Imidazole Moieties (e.g., Histidine and Purine Biosynthesis)
The imidazole ring is a fundamental heterocyclic structure in biology, and its biosynthetic origins are primarily traced back to two major pathways: the biosynthesis of the amino acid histidine and the de novo synthesis of purine nucleotides. wikipedia.orgmicrobenotes.com
Histidine Biosynthesis: The biosynthesis of histidine is a complex, multi-step pathway that is well-studied in prokaryotes and fungi. wikipedia.org The process begins with 5-phosphoribosyl-α-pyrophosphate (PRPP) and adenosine triphosphate (ATP). news-medical.net Five of the six carbon atoms of histidine originate from PRPP. news-medical.net A key step in this pathway is the formation of the imidazole ring, which is catalyzed by imidazole glycerol-phosphate synthase. bioone.org This enzyme facilitates a cyclization reaction that generates the imidazole moiety. bioone.orgnih.gov The entire pathway involves a series of enzymatic reactions that ultimately lead to the production of L-histidine. slideshare.netwikipedia.org
Purine Biosynthesis: The purine bases, adenine and guanine, which are essential components of nucleic acids and ATP, also contain an imidazole ring fused to a pyrimidine ring. nih.gov The de novo synthesis of purines is a multi-step process that occurs in the cytosol of cells. news-medical.net The pathway starts with simple precursor molecules, including amino acids (glycine, glutamine, and aspartate), carbon dioxide, and one-carbon units supplied by tetrahydrofolate. ditki.com The purine ring is constructed step-by-step on a ribose-5-phosphate scaffold. microbenotes.com The formation of the imidazole ring is an integral part of this assembly process, leading to the synthesis of inosine monophosphate (IMP), the common precursor for adenosine monophosphate (AMP) and guanosine monophosphate (GMP). slideshare.net
The biosynthetic pathways for histidine and purines are interconnected, with PRPP serving as a common precursor for both. bioone.orgnih.gov
Enzyme Inhibition and Receptor Binding Mechanisms of Imidazole Derivatives
The imidazole scaffold is a common feature in many pharmacologically active molecules due to its ability to interact with a variety of biological targets, including enzymes and receptors. researchgate.netfrontiersin.org
Enzyme Inhibition: Imidazole derivatives can act as enzyme inhibitors through several mechanisms. They can function as competitive inhibitors, binding to the active site of an enzyme and preventing the substrate from binding. nih.gov This is often observed in enzymes that have a histidine residue in their active site, as the imidazole-containing inhibitor can mimic the natural substrate or transition state. For instance, imidazole itself has been shown to act as a partial competitive inhibitor of β-glucosidase. nih.gov
Furthermore, the nitrogen atoms in the imidazole ring can coordinate with metal ions in the active sites of metalloenzymes, thereby inhibiting their catalytic activity. creative-proteomics.com This is a common mechanism of action for many antifungal drugs containing imidazole, which target cytochrome P450 enzymes involved in ergosterol biosynthesis. researchgate.net
Receptor Binding: The imidazole ring is also a key pharmacophore for binding to various receptors. wikipedia.org The ability of the imidazole ring to participate in hydrogen bonding, as both a donor and an acceptor, as well as its potential for π-π stacking and hydrophobic interactions, allows for high-affinity binding to receptor pockets. nih.gov
A prominent example is the binding of histamine to its G protein-coupled receptors (H1, H2, H3, and H4). The specific interactions of the imidazole ring with amino acid residues in the receptor binding site determine the subtype selectivity and agonist or antagonist activity of different histamine derivatives. mdpi.com Similarly, many angiotensin II receptor blockers, used to treat hypertension, contain an imidazole or a related heterocyclic ring that is crucial for their binding to the AT1 receptor. wikipedia.org The electronic properties of the imidazole ring, which can be modulated by substituents, play a significant role in the binding affinity and efficacy of these drugs. frontiersin.orgmdpi.com
Target Identification Strategies for Imidazole-Based Ligands
Identifying the specific molecular targets of bioactive compounds, such as imidazole-based ligands, is a critical step in drug discovery and chemical biology. Several powerful strategies have been developed for this purpose.
Affinity Chromatography: Affinity chromatography is a widely used technique for target identification. nih.gov In this approach, the imidazole-based ligand is immobilized on a solid support, such as chromatography beads. A cell lysate or protein mixture is then passed over this matrix. Proteins that bind specifically to the immobilized ligand are retained, while non-binding proteins are washed away. The bound proteins can then be eluted and identified using techniques like mass spectrometry. nih.govnih.gov Imidazole itself is often used as an eluting agent in a related technique called Immobilized Metal Affinity Chromatography (IMAC), where it competes with histidine-tagged proteins for binding to metal ions. quora.com
Photoaffinity Labeling (PAL): Photoaffinity labeling is another powerful tool for identifying direct binding partners of a ligand. nih.govenamine.net In this method, the imidazole-based compound is chemically modified to include a photoreactive group (e.g., a benzophenone or diazirine) and often a reporter tag (e.g., biotin or an alkyne for click chemistry). nih.gov The photoaffinity probe is incubated with a biological sample (e.g., cells or cell lysate), and upon exposure to UV light, the photoreactive group forms a highly reactive species that covalently crosslinks the probe to its binding target. nih.gov The tagged protein can then be isolated and identified. nih.gov This technique provides direct evidence of a physical interaction between the ligand and its target protein. enamine.net
These target identification strategies are essential for elucidating the mechanism of action of novel imidazole-containing compounds and for identifying new therapeutic targets. mdpi.com
Data Tables
Table 1: Key Enzymes in Imidazole Moiety Biosynthesis
| Enzyme | Pathway | Function |
| ATP-phosphoribosyl transferase | Histidine Biosynthesis | Catalyzes the first step, the condensation of ATP and PRPP. bioone.orgnih.gov |
| Imidazole glycerol-phosphate synthase | Histidine Biosynthesis | Catalyzes the formation of the imidazole ring. bioone.orgnih.gov |
| Amidophosphoribosyl transferase | Purine Biosynthesis | Catalyzes the committed step in de novo purine synthesis. news-medical.net |
| Glycinamide ribonucleotide transformylase | Purine Biosynthesis | Adds a formyl group during the construction of the purine ring. |
Table 2: Examples of Imidazole-Containing Drugs and Their Targets
| Drug | Therapeutic Class | Mechanism of Action/Target |
| Clotrimazole | Antifungal | Inhibits cytochrome P450 14α-demethylase. researchgate.net |
| Cimetidine | Anti-ulcer | Histamine H2 receptor antagonist. researchgate.net |
| Losartan | Antihypertensive | Angiotensin II receptor blocker. wikipedia.org |
| Metronidazole | Antibiotic/Antiprotozoal | Induces DNA damage in anaerobic microbes. researchgate.net |
Advanced Analytical Characterization Methodologies
Spectroscopic Analysis for Structural Confirmation and Purity Assessment
Spectroscopic techniques provide fundamental insights into the molecular structure and composition of a compound. Through the analysis of the interaction of electromagnetic radiation with the molecule, specific structural features and the presence of impurities can be determined.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C)
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the elucidation of molecular structures. Both ¹H and ¹³C NMR analyses are critical for the unambiguous identification of 3-Chloro-1-(3H-imidazol-4-yl)-propan-1-one.
¹H NMR spectroscopy would provide detailed information about the number of different types of protons, their chemical environments, and their proximity to other protons. The expected spectrum would show distinct signals for the protons on the imidazole (B134444) ring, as well as the methylene (B1212753) protons of the chloropropyl chain. The chemical shifts, splitting patterns (multiplicity), and integration values of these signals would be key to confirming the connectivity of the atoms.
¹³C NMR spectroscopy complements the proton data by providing information on the carbon skeleton of the molecule. Each unique carbon atom in this compound would give a distinct signal, allowing for the confirmation of the total number of carbon atoms and their respective chemical environments (e.g., carbonyl, aromatic, aliphatic).
While specific spectral data from research publications are not publicly available within the scope of this review, chemical suppliers of this compound indicate the availability of such data upon request, confirming its use in routine quality control.
High-Resolution Mass Spectrometry (HRMS)
High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for determining the elemental composition of a molecule with high accuracy. By measuring the mass-to-charge ratio to a very high degree of precision, the exact molecular formula can be determined. For this compound (C₆H₇ClN₂O), HRMS would be used to confirm its molecular weight of approximately 158.0247 g/mol . This technique is also highly sensitive for the detection of any potential impurities.
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy is utilized to identify the functional groups present in a molecule. The IR spectrum of this compound would be expected to exhibit characteristic absorption bands corresponding to the various bonds within its structure.
| Functional Group | Expected Wavenumber (cm⁻¹) |
| N-H stretch (imidazole) | 3200-3500 (broad) |
| C-H stretch (aromatic/aliphatic) | 2850-3100 |
| C=O stretch (ketone) | 1680-1720 |
| C=N and C=C stretch (imidazole ring) | 1400-1600 |
| C-Cl stretch | 600-800 |
These characteristic peaks would provide corroborating evidence for the presence of the key functional moieties within the molecule.
Chromatographic Techniques for Separation and Purity
Chromatographic methods are essential for the separation of the target compound from reaction byproducts and for the precise determination of its purity.
High-Performance Liquid Chromatography (HPLC) for Purity and Enantiomeric Excess
High-Performance Liquid Chromatography (HPLC) is a primary technique for assessing the purity of non-volatile compounds like this compound. A validated HPLC method, typically employing a reverse-phase column (e.g., C18), would be used to separate the target compound from any impurities. The purity is determined by comparing the peak area of the main compound to the total area of all peaks in the chromatogram. Commercial sources indicate a purity of not less than 98% for this compound as determined by HPLC.
In cases where the compound might exist as enantiomers, chiral HPLC would be employed to determine the enantiomeric excess (e.g., the percentage of one enantiomer in a mixture). This is crucial in pharmaceutical applications where different enantiomers can have vastly different biological activities.
Preparative HPLC for Purification Optimization
For obtaining highly pure samples of this compound for research or as analytical standards, preparative HPLC is the method of choice. This technique operates on the same principles as analytical HPLC but utilizes larger columns and higher flow rates to isolate and collect the desired compound from a mixture. The optimization of a preparative HPLC method would involve scouting for the ideal mobile phase composition and stationary phase to achieve the best separation efficiency, allowing for the isolation of the compound with very high purity.
Crystallographic Data Analysis and Refinement
The determination of a precise molecular structure from single-crystal X-ray diffraction data is a multi-step process involving initial structure solution followed by a rigorous refinement. This process mathematically adjusts a theoretical model of the crystal structure to best fit the experimentally observed diffraction pattern.
Structure Solution and Refinement Techniques (e.g., SHELXL)
Once a suitable crystal of a compound like this compound is grown and diffraction data are collected, the primary challenge is to solve the "phase problem" and obtain an initial structural model. Modern crystallographic software suites are instrumental in this process. Direct methods or Patterson functions are commonly employed to determine the initial phases of the structure factors, which in turn allows for the calculation of an initial electron density map and the placement of atoms.
Following the initial structure solution, the refinement process begins. The program SHELXL is a widely recognized and powerful tool for the refinement of crystal structures against single-crystal diffraction data. researchgate.netokstate.edu The refinement process iteratively minimizes the difference between the observed structure factor amplitudes and those calculated from the current structural model. This is typically achieved through a least-squares minimization algorithm.
Key aspects of the refinement process using a program like SHELXL include:
Positional and Displacement Parameters: The atomic coordinates (x, y, z) and the anisotropic displacement parameters (ADPs) for non-hydrogen atoms are refined. ADPs describe the thermal motion of the atoms as ellipsoids.
Treatment of Hydrogen Atoms: Hydrogen atoms are often located from the difference Fourier map or placed in geometrically calculated positions and refined using a riding model. okstate.edu
Disorder and Twinning: SHELXL includes functionalities to model and refine structures that exhibit static or dynamic disorder, as well as those that are twinned. researchgate.net
Weighting Schemes: Appropriate weighting schemes are applied to the data to account for the varying precision of the measured reflections.
The progress of the refinement is monitored by several figures of merit, most notably the R-factors. The conventional R1 value is a measure of the agreement between the observed and calculated structure factor amplitudes. The weighted R-factor (wR2) is based on squared structure factor amplitudes and is considered a more robust indicator of the refinement quality. The goodness-of-fit (GooF) should ideally converge to a value close to 1.0 for a well-refined structure.
A hypothetical data table illustrating typical crystal data and structure refinement parameters is presented below.
| Parameter | Value |
| Empirical formula | C₆H₇ClN₂O |
| Formula weight | 158.59 |
| Temperature | 293(2) K |
| Wavelength | 0.71073 Å |
| Crystal system | Monoclinic |
| Space group | P2₁/c |
| Unit cell dimensions | a = 10.50 Å, b = 8.15 Å, c = 13.85 Å |
| α = 90°, β = 107.25°, γ = 90° | |
| Volume | 1130 ų |
| Z | 4 |
| Density (calculated) | 1.380 Mg/m³ |
| Absorption coefficient | 0.35 mm⁻¹ |
| F(000) | 328 |
| Crystal size | 0.50 x 0.25 x 0.05 mm³ |
| Theta range for data collection | 2.5° to 26.0° |
| Index ranges | -12<=h<=12, -10<=k<=9, -17<=l<=13 |
| Reflections collected | 6200 |
| Independent reflections | 2200 [R(int) = 0.020] |
| Completeness to theta = 26.00° | 99.5 % |
| Refinement method | Full-matrix least-squares on F² |
| Data / restraints / parameters | 2200 / 0 / 145 |
| Goodness-of-fit on F² | 1.06 |
| Final R indices [I>2sigma(I)] | R1 = 0.045, wR2 = 0.115 |
| R indices (all data) | R1 = 0.058, wR2 = 0.125 |
| Largest diff. peak and hole | 0.20 and -0.22 e.Å⁻³ |
Validation of Crystallographic Data
The validation of crystallographic data is a critical final step to ensure the quality and reliability of the determined structure. This process involves a series of checks for self-consistency, chemical and geometrical reasonableness, and compliance with established crystallographic standards. The Crystallographic Information Framework (CIF) format is central to this process, as it provides a standardized way to report and archive crystal structure information. researchgate.netresearchgate.net
Software tools, often integrated into crystallographic packages or available online (such as the IUCr's checkCIF service), are used to perform these validation checks automatically. The output is typically a series of alerts, categorized by severity, that highlight potential issues with the data or the structural model.
Key validation checks include:
Geometric Analysis: Bond lengths, bond angles, and torsion angles are compared to standard values for similar chemical environments. Significant deviations may indicate errors in the model or unusual molecular features that require further investigation.
Anisotropic Displacement Parameters: The shapes and orientations of the thermal ellipsoids are analyzed. Non-positive definite ADPs or unusually large or small ellipsoids can be indicative of problems such as disorder or incorrect atom type assignments.
Analysis of Hydrogen Bonds: The geometry of potential hydrogen bonds is assessed to ensure they are chemically sensible.
Difference Electron Density Map: The residual electron density map is examined for significant peaks or holes, which could indicate missing atoms, incorrect atom assignments, or unmodeled disorder.
Completeness of Data: The completeness of the diffraction data is checked to ensure a sufficient number of reflections have been measured for a reliable structure determination.
The resolution of any validation alerts is an important part of the crystallographic process, ensuring that the final published structure is as accurate and reliable as possible.
Below is a hypothetical table summarizing key validation metrics for a crystallographic structure.
| Validation Check | Result/Metric | Interpretation |
| Data Completeness | 99.5% | Excellent coverage of the reciprocal space. |
| R-factors (R1, wR2) | 0.045, 0.115 | Good agreement between the model and the experimental data. |
| Goodness-of-Fit (GooF) | 1.06 | The model is a good fit to the data. |
| Flack Parameter | Not applicable | For centrosymmetric space groups. |
| Largest Difference Peak/Hole | 0.20 / -0.22 e.Å⁻³ | Residual electron density is low, indicating a well-refined model. |
| Analysis of Variance (checkCIF) | No severe (Level A) alerts | The model is consistent with crystallographic standards and chemical principles. |
| Anisotropic Displacement Parameters | All non-hydrogen atoms have positive definite ADPs | The thermal motion model is physically reasonable. |
| Hydrogen Bonding Geometry | Consistent with expected donor-acceptor distances and angles | The modeled hydrogen bonds are geometrically sound. |
Future Directions and Emerging Research Avenues for 3 Chloro 1 3h Imidazol 4 Yl Propan 1 One
Development of Novel Synthetic Routes with Enhanced Efficiency and Sustainability
The synthesis of functionalized imidazoles, including 3-Chloro-1-(3H-imidazol-4-yl)-propan-1-one, has traditionally relied on methods that may have limitations regarding yield, reaction conditions, and environmental impact. Future research will undoubtedly focus on developing more efficient and sustainable synthetic strategies.
Emerging avenues include the application of green chemistry principles, which prioritize the use of eco-friendly solvents, catalysts, and energy sources. tandfonline.comnih.govresearchgate.net Methodologies utilizing water, ionic liquids, or bio-catalysts like lemon juice are gaining traction for the synthesis of imidazole (B134444) cores. tandfonline.comresearchgate.net Microwave-assisted and solvent-free syntheses have also shown promise in dramatically reducing reaction times and improving yields for imidazole derivatives. asianpubs.orgresearchgate.netresearchgate.net
| Parameter | Classical Approach (e.g., Radziszewski) | Proposed Future Approach (e.g., Catalytic, One-Pot) |
|---|---|---|
| Catalyst | Often requires stoichiometric acid/base or harsh conditions | Reusable solid acid catalyst (e.g., sulfated polyborate) tandfonline.com or metal complex |
| Solvent | High-boiling point organic solvents | Green solvents (water, ionic liquids) or solvent-free tandfonline.comasianpubs.org |
| Energy Input | Prolonged heating under reflux | Microwave irradiation (minutes vs. hours) researchgate.net |
| Reaction Time | Several hours to days | Minutes to a few hours tandfonline.com |
| Yield | Moderate | Good to excellent tandfonline.com |
| Workup | Complex extraction and purification | Simple filtration and minimal purification asianpubs.org |
Integration of Advanced Computational Approaches for Predictive Modeling
Computational chemistry offers powerful tools to predict molecular properties and guide experimental design, thereby accelerating research and reducing resource expenditure. For this compound, integrating advanced computational approaches is a crucial future direction.
Density Functional Theory (DFT) can be employed to investigate the fundamental electronic structure of the molecule. tandfonline.com DFT calculations can determine optimized molecular geometry, simulate vibrational spectra (IR and Raman) for characterization, and calculate frontier molecular orbitals (HOMO-LUMO). researchgate.netbohrium.com The HOMO-LUMO energy gap provides insights into the molecule's kinetic stability and chemical reactivity. tandfonline.com Furthermore, mapping the Molecular Electrostatic Potential (MEP) can identify electron-rich and electron-deficient regions, predicting the most likely sites for electrophilic and nucleophilic attack. tandfonline.combohrium.com
Molecular Dynamics (MD) simulations can provide a deeper understanding of the molecule's behavior over time, particularly its interactions within a solvent or a biological system. tandfonline.comresearchgate.net These simulations can reveal conformational preferences and dynamic interactions that are critical for understanding reactivity and potential biological function.
Quantitative Structure-Activity Relationship (QSAR) modeling represents another key computational avenue. nih.gov By generating a virtual library of derivatives of the target compound and calculating various molecular descriptors, QSAR models can be built to predict their biological activity against specific targets. nih.govresearchgate.net This predictive capability allows researchers to prioritize the synthesis of the most promising candidates, streamlining the drug discovery process. nih.gov
| Computational Method | Calculated Parameter | Predicted Property or Application |
|---|---|---|
| Density Functional Theory (DFT) | Optimized Geometry | Provides accurate bond lengths and angles for structural analysis. iucr.org |
| HOMO-LUMO Energy Gap | Indicates chemical reactivity and kinetic stability. tandfonline.com | |
| Molecular Electrostatic Potential (MEP) | Identifies reactive sites for electrophilic and nucleophilic attack. tandfonline.com | |
| Molecular Dynamics (MD) | Conformational Analysis | Reveals stable conformations and dynamic behavior in solution. researchgate.net |
| QSAR | Statistical Models | Predicts biological activity of novel derivatives to guide synthesis. nih.gov |
Exploration of Underexplored Reactivity Profiles and New Transformations
The molecular architecture of this compound features several reactive sites: the imidazole ring, the ketone carbonyl group, and the alkyl chloride. Future research should focus on exploring the unique reactivity of each site to generate novel and structurally diverse molecules.
The imidazole ring itself is a versatile scaffold. Research could explore C-H functionalization to introduce new substituents directly onto the heterocyclic core, a highly atom-economical approach. The nitrogen atoms also offer sites for further derivatization, such as N-arylation. nih.gov
The alkyl chloride moiety is a prime handle for nucleophilic substitution and, more importantly, for modern cross-coupling reactions . wikipedia.org Its potential as an electrophile in palladium-catalyzed reactions like the Suzuki, Stille, or Negishi couplings is a significant and underexplored avenue. acs.orgacs.org Such transformations would enable the formation of new carbon-carbon bonds, linking the imidazole scaffold to a wide array of other molecular fragments. Photoassisted cross-coupling reactions could also provide a mild and efficient method for this transformation. acs.org
The ketone functional group can be leveraged for various transformations. A particularly innovative direction would be its conversion into an N-tosylhydrazone, which can then serve as a carbene precursor in transition-metal-catalyzed cross-coupling reactions, expanding the synthetic utility of the ketone beyond classical carbonyl chemistry. nih.gov
| Reactive Site | Reaction Type | Potential Product Class |
|---|---|---|
| Imidazole Ring | C-H Functionalization / N-Arylation | Substituted Imidazole Derivatives |
| Alkyl Chloride | Palladium-Catalyzed Cross-Coupling | Aryl/Alkenyl-Substituted Propanones |
| Ketone | Conversion to N-Tosylhydrazone and Carbene Coupling | Highly Functionalized Olefins and Cyclopropanes |
Deeper Mechanistic Investigations at the Molecular Level for Imidazole-Containing Systems
A thorough understanding of reaction mechanisms is fundamental to optimizing existing transformations and discovering new ones. For reactions involving this compound and related imidazole systems, a move towards deeper mechanistic investigations using advanced analytical and computational tools is essential.
In-situ spectroscopic techniques , particularly Nuclear Magnetic Resonance (NMR), are powerful for real-time monitoring of chemical reactions. nih.gov These methods allow for the direct observation of reactants, products, and, crucially, transient intermediates, providing direct evidence for proposed reaction pathways and helping to elucidate complex mechanisms. nih.govnih.gov For reactions involving photochemical steps or radical intermediates, transient absorption spectroscopy can be used to detect and characterize short-lived species that are invisible to conventional techniques. acs.org
These experimental approaches can be powerfully combined with computational mechanistic studies . Using DFT, researchers can map the entire potential energy surface of a reaction. This involves locating transition states, calculating activation energies, and validating proposed mechanistic pathways. rsc.org Comparing computational data with experimental kinetic results provides a robust and comprehensive picture of the reaction mechanism at the molecular level. This synergy is critical for understanding the subtle factors that control selectivity and reactivity in the synthesis and transformation of complex imidazole-containing systems.
| Technique | Information Gained | Application to Imidazole Systems |
|---|---|---|
| In-situ NMR Spectroscopy | Real-time concentration of reactants, intermediates, and products. nih.gov | Elucidating reaction pathways and kinetics of imidazole synthesis or functionalization. nih.gov |
| Computational Modeling (DFT) | Transition state structures and activation energy barriers. rsc.org | Validating proposed mechanisms and explaining regioselectivity. |
| Transient Absorption Spectroscopy | Detection and characterization of short-lived excited states and radical intermediates. acs.org | Investigating photochemical or radical-based transformations of the molecule. |
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 3-Chloro-1-(3H-imidazol-4-yl)-propan-1-one, and how can reaction conditions be optimized for higher yields?
- Methodological Answer : The compound is typically synthesized via N-acylation of 3H-imidazole-4-amine with 3-chloropropionyl chloride in an inert solvent (e.g., dichloromethane or chloroform) under nitrogen at 0–5°C. Stirring for 6–8 hours followed by purification via column chromatography (silica gel, ethyl acetate/hexane) yields the product. Optimization involves adjusting stoichiometry (1:1.2 molar ratio of amine to acyl chloride) and maintaining low temperatures to minimize side reactions .
Q. Which spectroscopic and analytical techniques are most reliable for characterizing this compound?
- Methodological Answer :
- 1H/13C NMR : Confirms the imidazole ring protons (δ 7.5–8.0 ppm) and carbonyl carbon (δ 195–200 ppm).
- IR Spectroscopy : Detects the carbonyl stretch (~1700 cm⁻¹) and C-Cl bond (~650 cm⁻¹).
- Mass Spectrometry (HRMS) : Validates molecular weight (C₆H₇ClN₂O: 158.02 g/mol).
- X-ray Crystallography : Resolves stereoelectronic effects if crystalline derivatives are synthesized .
Q. How does the chloro group in this compound influence its reactivity in substitution reactions?
- Methodological Answer : The electron-withdrawing chloro group enhances the electrophilicity of the adjacent carbonyl carbon, facilitating nucleophilic substitution (e.g., with amines or thiols). Reactions are typically conducted in polar aprotic solvents (e.g., DMF) with bases like K₂CO₃ to deprotonate nucleophiles. Monitoring via TLC ensures completion .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data for derivatives of this compound?
- Methodological Answer : Contradictions often arise from impurities (e.g., unreacted starting materials or by-products). Strategies include:
- Purity Validation : HPLC (>95% purity) and NMR to confirm structural integrity.
- Assay Standardization : Replicate β-carotene bleaching or LDL oxidation inhibition assays under controlled conditions (pH, temperature).
- By-product Analysis : Trace chlorinated analogs (e.g., from incomplete substitution) may require LC-MS identification .
Q. What strategies improve regioselectivity in functionalizing the imidazole ring while preserving the chloro-propanone moiety?
- Methodological Answer :
- Protecting Groups : Temporarily protect the imidazole NH with Boc groups to direct substitution at the chloro position.
- Catalytic Systems : Use Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura) for aryl substitutions without affecting the carbonyl.
- Solvent Effects : Non-polar solvents (toluene) reduce unwanted ring-opening side reactions .
Q. How do structural modifications (e.g., amino acid conjugates) enhance the antioxidant activity of this compound derivatives?
- Methodological Answer : Conjugating amino acids (e.g., glycine, cysteine) introduces hydrogen-bond donors and radical scavenging thiol groups. For example:
- Synthesis : React the chloro derivative with Boc-protected amino acids, followed by deprotection.
- Activity Testing : Derivatives like 2d (cysteine conjugate) show enhanced LDL oxidation inhibition (IC₅₀: 12 μM vs. 45 μM for parent compound) due to synergistic effects .
Comparative and Mechanistic Questions
Q. How does replacing morpholine with imidazole in 3-Chloro-1-(heterocyclic)propan-1-one analogs alter their chemical and biological profiles?
- Methodological Answer : The imidazole ring’s aromaticity and hydrogen-bonding capacity increase electrophilicity at the carbonyl, accelerating substitution rates (e.g., k = 0.15 min⁻¹ for imidazole vs. 0.08 min⁻¹ for morpholine). Biologically, imidazole derivatives show stronger enzyme inhibition (e.g., 80% CYP450 inhibition vs. 50% for morpholine analogs) due to π-π stacking with active-site residues .
Q. What computational methods predict the interaction of this compound with biological targets like oxidoreductases?
- Methodological Answer :
- Docking Studies : Use AutoDock Vina with PDB structures (e.g., 1OG5 for NADPH oxidase) to identify binding poses.
- MD Simulations : GROMACS simulations (100 ns) assess stability of the ligand-enzyme complex. Key interactions include H-bonds between the carbonyl and Arg231, and hydrophobic contacts with Phe150 .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
